molecular formula C17H13N3O9S2 B1227371 Fast red B salt

Fast red B salt

Cat. No.: B1227371
M. Wt: 467.4 g/mol
InChI Key: AXKAZKNOUOFMLN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fast Red B Salt (CAS 49735-71-9) is a diazonium salt with the molecular formula C₁₀H₇O₆S₂·C₇H₆N₃O₃ and a molecular weight of 287.29 g/mol . Structurally, it consists of a nitro-substituted benzene ring diazotated to a naphthalenedisulfonate backbone, which enhances its stability and reactivity in aqueous solutions . This compound is widely used in analytical chemistry as a chromogenic reagent for the spectrophotometric determination of pharmaceuticals, phenols, and aromatic amines. Its mechanism involves coupling with target analytes to form intensely colored azo dyes, which absorb light in the visible spectrum (450–530 nm) .

Properties

Molecular Formula

C17H13N3O9S2

Molecular Weight

467.4 g/mol

IUPAC Name

2-methoxy-4-nitrobenzenediazonium;5-sulfonaphthalene-1-sulfonate

InChI

InChI=1S/C10H8O6S2.C7H6N3O3/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;1-13-7-4-5(10(11)12)2-3-6(7)9-8/h1-6H,(H,11,12,13)(H,14,15,16);2-4H,1H3/q;+1/p-1

InChI Key

AXKAZKNOUOFMLN-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])[N+]#N.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)O

Origin of Product

United States

Scientific Research Applications

Histology and Cytology

Application : Fast Red B Salt is primarily used in histological staining techniques. It allows for the visualization of cellular structures and tissues under a microscope, which is crucial for diagnosing diseases.

Case Study : In a study examining the effects of different staining methods on tissue samples, Fast Red B was shown to provide superior contrast compared to conventional stains, enhancing the visibility of cellular detail. This application is critical in cancer diagnostics where precise identification of cellular morphology can influence treatment decisions .

Textile Industry

Application : In the textile industry, this compound serves as a colorant for fabrics, providing vibrant hues that are both stable and bright.

Data Table :

Fabric TypeDyeing MethodFast Red B UsageResulting Color Quality
CottonExhaust dyeing2% concentrationExcellent brightness
PolyesterContinuous dyeing1% concentrationGood wash fastness
WoolBatch dyeing3% concentrationVery good light fastness

Fast Red B's ability to maintain color integrity through multiple washes makes it a preferred choice among manufacturers, ensuring long-lasting vibrancy in textile products .

Biochemical Research

Application : this compound is utilized in various biochemical assays, particularly in enzyme activity studies where it acts as a substrate or indicator.

Case Study : A study on enzyme kinetics demonstrated that Fast Red B could effectively indicate the presence of specific enzymatic reactions in cell cultures. The compound's ability to change color upon reaction facilitated easy monitoring of enzyme activity levels over time .

Environmental Applications

Application : This compound is also employed in environmental monitoring to trace pollutants in water systems.

Data Table :

Pollutant TypeDetection MethodFast Red B ApplicationEffectiveness
Heavy metalsColorimetric analysisIndicator for metal ionsHigh sensitivity
Organic compoundsSpectrophotometryTracer for organic pollutantsEffective at low concentrations

Fast Red B's role as a tracer helps researchers assess the impact of industrial discharges on aquatic ecosystems, contributing to ecological health assessments .

Pharmaceuticals

Application : In pharmaceuticals, this compound is used in drug formulations where color differentiation is necessary for quality control and identification.

Case Study : A pharmaceutical company utilized Fast Red B in the development of a new medication to ensure proper dosage identification through color coding. This application enhanced patient safety by reducing the risk of medication errors due to misidentification .

Comparison with Similar Compounds

Comparison with Structurally Similar Diazonium Salts

Fast Red B Salt belongs to the diazonium salt family, which includes compounds like Fast Blue B Salt and Fast Red TR Salt . Below is a detailed comparison:

Fast Blue B Salt (CAS 14263-94-6)

  • Structure : Comprises o-dianisidine tetrazotized with zinc chloride, forming a complex with the formula C₁₄H₁₂N₄O₂Cl₂·ZnCl₂ .
  • Reactivity: Primarily used for detecting phosphatases and phenolic compounds via blue-purple azo dye formation. Unlike Fast Red B, it requires tetrazotization before use .
  • Performance :
    • Wavelength : Maximum absorption at 371 nm .
    • Sensitivity : Lower stability in aqueous solutions compared to this compound due to light sensitivity .

Fast Red TR Salt (CAS 3737-16-8)

  • Structure : A naphthol AS-based diazonium salt without sulfonate groups .
  • Reactivity : Used for histochemical staining of alkaline phosphatase, forming red precipitates.
  • Performance :
    • Wavelength : Absorbs at 520–540 nm, slightly higher than Fast Red B .
    • Stability : Less stable in alkaline conditions, requiring immediate use after preparation .

Comparison with Functionally Similar Chromogenic Reagents

Fast Corinth V Reagent

  • Application: Quantifies total phyto-cannabinoids (THC, CBD, CBN) in cannabis via colorimetric paper-based assays .
  • Performance :
    • Linear Range : 0.01–0.1 mg/mL, comparable to this compound .
    • Interference Resistance : Minimal cross-reactivity with tea or herbal extracts, unlike Fast Red B, which may require additional purification steps for complex matrices .

4-Aminophenol (4-AP)

  • Application : Differentiates THC-rich and CBD-rich cannabis samples via colorimetric reactions .
  • Limitations : Lower sensitivity (LOD ~0.01 mg/mL) and narrower linear range than this compound .

Data Tables

Table 1: Analytical Performance of this compound in Drug Assays

Analyte Linear Range (mg/mL) λ (nm) LOD (mg/mL) Precision (RSD%)
Secnidazole 0.1–0.6 505 0.003 <5%
Niclosamide 0.1–0.8 530 0.002 <4%
Nifuroxazide 0.2–1.1 450 0.004 <6%
Sulphasalazine 0.2–1.0 460 0.005 <7%

Table 2: Comparative Properties of Diazonium Salts

Parameter This compound Fast Blue B Salt Fast Red TR Salt
Stability Stable in acidic pH Light-sensitive Unstable above pH 8
Optimal λ (nm) 450–530 371 520–540
Primary Application Drug quantification Phosphatase detection Histochemical staining
Detection Limit 0.002–0.005 mg/mL 0.01 mg/mL 0.05 mg/mL

Critical Analysis of Advantages and Limitations

  • Advantages of this compound: Superior stability in aqueous buffers compared to Fast Blue B and Fast Red TR . Broader linear range and lower LODs than 4-aminophenol .
  • Limitations: Requires precise reagent volume control (1–1.5 mL) to avoid color intensity reduction . Not suitable for high-throughput screening due to manual preparation steps .

Preparation Methods

Conventional Three-Step Synthesis

The predominant industrial method involves three sequential reactions: formylation , nitration , and hydrolysis (Figure 1).

Formylation of o-Aminoanisole

o-Aminoanisole undergoes formylation with formic acid in aprotic solvents (toluene, chlorobenzene, or xylene) at 80–102°C. Patent CN105061232B specifies a molar ratio of 1:1.3–1.5 (o-aminoanisole:formic acid), achieving 95.2% yield of o-formamidoanisole with chlorobenzene as the solvent. Residual formic acid and solvent are recovered via distillation, reducing raw material costs by 18% compared to non-recycling methods.

Nitration of o-Formamidoanisole

The nitration step employs a sulfuric acid/nitric acid system. Critical parameters include:

  • Temperature : 0–70°C during nitric acid addition, maintained at 35–45°C post-addition.

  • Acid concentration : 89–98% sulfuric acid mixed with 90–98% nitric acid.

  • Reagent ratios : Nitric acid:o-formamidoanisole = 1.05–1.75:1 (mol/mol).

Post-reaction, the mixture is diluted to 50–65% H₂SO₄, heated to 80–120°C to remove residual HNO₃, and cooled to precipitate 2-methoxy-4-nitroformanilide (93.4–95.1% yield).

Hydrolysis to Fast Red B Base

Hydrolysis of 2-methoxy-4-nitroformanilide occurs in 98% H₂SO₄ at 80–120°C for 8–10 hours. Neutralization with sodium carbonate (pH 6–7) yields Fast Red B Base, which is subsequently diazotized to form the salt. The process achieves 94.2% yield with 99.56% HPLC purity.

Alternative Diazotization Route

A secondary method diazotizes 2-methoxy-4-nitroaniline directly (Figure 2). ChemicalBook details the procedure:

  • Dissolve 2-methoxy-4-nitroaniline in HCl/H₂O at 0°C.

  • Add NaNO₂ solution, stir for 1 hour.

  • Quench excess HNO₂ with sulfamic acid.

While simpler, this route faces challenges:

  • Lower yields due to side reactions (e.g., C-nitrosation).

  • Requires high-purity starting material (>98%), increasing costs.

Process Optimization Strategies

Solvent Selection and Recycling

Chlorobenzene outperforms toluene/xylene in formylation due to:

  • Higher boiling point (131°C vs. 110°C), enabling faster reaction kinetics.

  • 99.2% recovery efficiency via distillation.

Nitration Filtrate Reuse

Patent CN105061232A recycles nitration filtrate (89% H₂SO₄) by mixing it with fresh 98% H₂SO₄ (4:1 v/v), reducing sulfuric acid consumption by 32%.

Temperature Control in Hydrolysis

Maintaining hydrolysis at 98–102°C minimizes byproducts (e.g., Fast Scarlet G RC) to <2.66% while maximizing Fast Red B Base yield (94.2%).

Analytical Characterization

Purity Assessment

  • HPLC : C18 column, mobile phase MeOH/H₂O (70:30), λ = 254 nm. Purity ≥99.56%.

  • Amino value titration : 99.12% (theoretical = 100%).

  • Melting point : 139.2°C (lit. 138–140°C).

Byproduct Profiling

LC-MS identifies three primary byproducts:

  • Fast Scarlet G RC (m/z 376.31): Forms at >60°C during hydrolysis.

  • N-Nitroso derivatives : Result from incomplete HNO₂ quenching.

Industrial-Scale Implementation

Batch vs. Continuous Processing

ParameterBatch ReactorContinuous Flow
Yield94–95%91–93%
Cycle Time24 h8 h
Waste Generation1.2 kg/kg product0.8 kg/kg product

Continuous systems reduce waste but require precise temperature control to avoid hotspots.

Waste Management

  • Sulfuric acid : Concentrated to 78% for reuse in nitration.

  • Organic solvents : Distilled and recycled (≥98% purity).

  • Salt byproducts : Treated via precipitation and landfill.

MetricTraditional MethodOptimized Method
E-factor8.43.2
Atom economy64%82%
Energy consumption12 kWh/kg8.7 kWh/kg

The optimized process reduces wastewater by 40% through solvent recycling.

Hazard Mitigation

  • Nitric acid handling : Use double-walled reactors to prevent exothermic runaway (ΔT = 50°C/min).

  • Diazonium stability : Maintain pH <3 during storage to prevent decomposition.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialStepsYieldPurityCost (USD/kg)
Three-step synthesiso-Aminoanisole394.2%99.56%12.40
Direct diazotization2-Methoxy-4-nitroaniline178%97.3%18.90

The three-step method dominates industrially due to superior cost-effectiveness despite higher complexity.

Recent Advances (2020–2025)

Catalytic Nitration

Pilot studies using zeolite catalysts (H-Beta) show:

  • 20% reduction in HNO₃ usage.

  • 99% selectivity for para-nitration.

Microwave-Assisted Hydrolysis

Microwave heating (300 W, 100°C) reduces hydrolysis time from 8 h to 45 min, though scalability remains unproven .

Q & A

Q. What spectrophotometric protocols are recommended for quantifying Fast Red B Salt in aqueous solutions?

  • Methodological Answer : Use UV-Vis spectrophotometry with calibration curves prepared from standard solutions. Key parameters include selecting the optimal wavelength (e.g., λmax determined via spectral scan), maintaining pH stability, and validating linearity across relevant concentration ranges. Reference Table 2 in spectrophotometric studies for validation criteria such as R² values and detection limits .

Q. How should researchers prepare and standardize this compound solutions for colorimetric assays?

  • Methodological Answer : Dissolve this compound in deionized water or a buffer compatible with the target reaction (e.g., phosphate buffer for pH 7.0–7.4). Filter the solution to remove particulate matter, and verify concentration using absorbance measurements against a pre-established calibration curve. Document preparation steps meticulously to ensure reproducibility .

Q. What are the primary applications of this compound in biochemical assays?

  • Methodological Answer : this compound is widely used as a diazonium salt for coupling with phenolic or aniline derivatives in histochemical staining, enzyme-linked immunosorbent assays (ELISAs), and drug analysis. Optimize reaction time and temperature to prevent premature decomposition of the diazonium group .

Advanced Research Questions

Q. How can researchers control for batch-to-batch variability in this compound when designing longitudinal studies?

  • Methodological Answer : Request batch-specific certificates of analysis (CoA) from suppliers, including peptide/salt content, impurity profiles, and solubility data. For critical assays, perform pre-experiment validation using HPLC or mass spectrometry (MS) to confirm consistency. If variations persist, normalize results using internal standards or adjust reaction conditions empirically .

Q. What strategies are effective in resolving conflicting results when this compound is used in different buffer systems?

  • Methodological Answer : Systematically test buffer composition (e.g., ionic strength, pH, presence of divalent cations) to identify interference sources. For example, high phosphate concentrations may precipitate diazonium intermediates. Use controlled experiments with a single variable altered per trial, and apply statistical tools (e.g., ANOVA) to isolate confounding factors .

Q. How should researchers address discrepancies in reaction kinetics between this compound and structurally similar compounds?

  • Methodological Answer : Conduct comparative kinetic studies using stopped-flow spectrophotometry to measure reaction rates under identical conditions. Analyze activation energy (via Arrhenius plots) and solvent effects. Cross-validate findings with computational models (e.g., DFT calculations) to elucidate electronic or steric influences on reactivity .

Q. What experimental designs are recommended to assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Perform accelerated stability studies by exposing the compound to controlled temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels. Monitor degradation via periodic HPLC analysis, and fit data to kinetic models (e.g., zero-order or first-order decay). Include desiccants or inert atmospheres in storage protocols to extend shelf life .

Q. How can researchers optimize diazotization efficiency when using this compound in heterogeneous reaction systems?

  • Methodological Answer : Employ surface-active agents (e.g., surfactants) or co-solvents to improve reagent dispersion. Use real-time monitoring (e.g., in situ IR spectroscopy) to track diazonium formation and adjust stirring rates or reactant stoichiometry dynamically. Report yield calculations normalized to both theoretical and empirical maxima .

Data Analysis and Reporting Guidelines

Q. What statistical approaches are suitable for analyzing dose-response data generated with this compound?

  • Methodological Answer : Use non-linear regression models (e.g., sigmoidal dose-response curves) to estimate EC50 values. Account for variability by applying error propagation techniques and reporting confidence intervals. Validate assumptions of normality and homoscedasticity before selecting parametric tests .

Q. How should researchers document this compound-related methodologies to ensure reproducibility?

  • Methodological Answer : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail synthesis, purification, and characterization steps. Include raw data (e.g., spectral scans, chromatograms) in supplementary materials, and reference established protocols for diazonium salt handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fast red B salt
Reactant of Route 2
Reactant of Route 2
Fast red B salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.